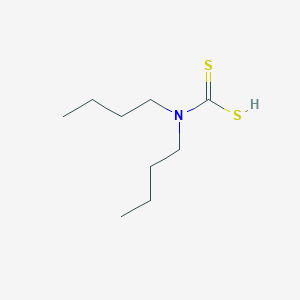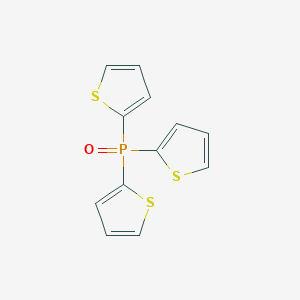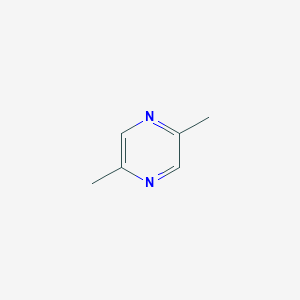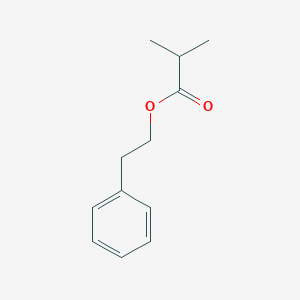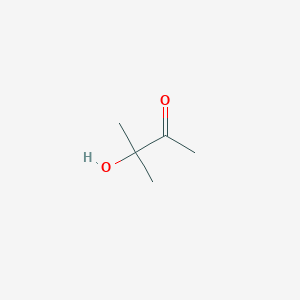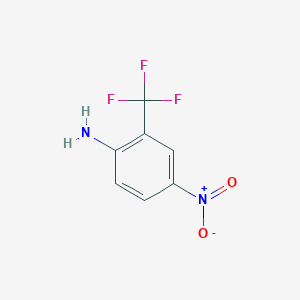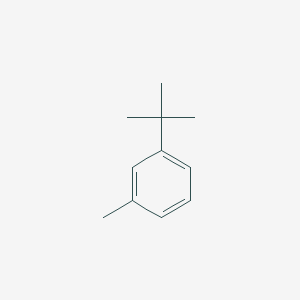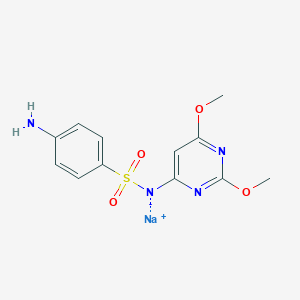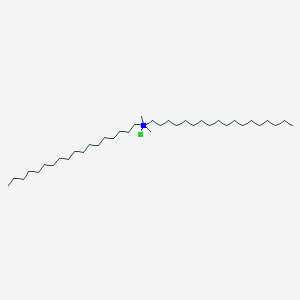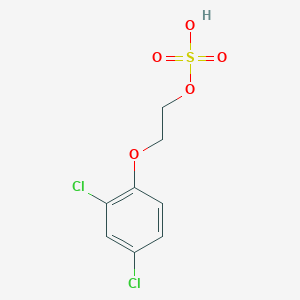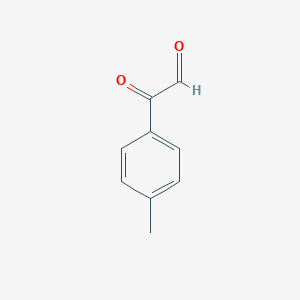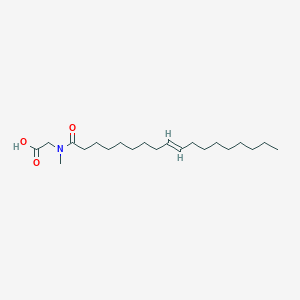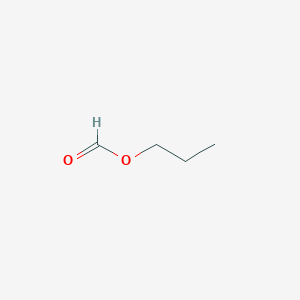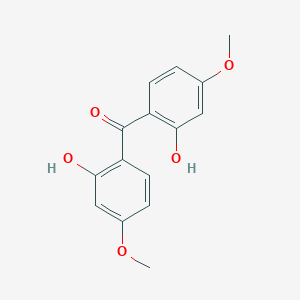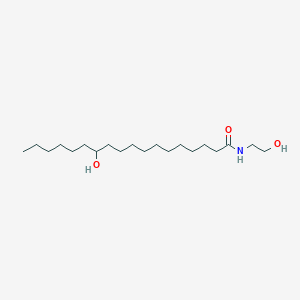
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-, also known as oleamide, is a natural fatty acid derivative that is found in various plants and animals. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
Oleamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and sleep. It binds to the same receptors as tetrahydrocannabinol (THC), the active ingredient in marijuana, but does not produce the same psychoactive effects. Instead, it enhances the activity of anandamide, a natural cannabinoid that is produced in the body.
Efectos Bioquímicos Y Fisiológicos
Oleamide has been shown to have a wide range of biochemical and physiological effects, including sleep induction, pain relief, anti-inflammatory effects, and neuroprotection. It has also been shown to have antioxidant properties and to regulate the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oleamide has several advantages for lab experiments, including its natural origin, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several potential future directions for Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- research, including the development of new synthetic methods, the discovery of new biological activities, and the investigation of its potential therapeutic applications in various diseases and conditions. Some possible areas of research include the role of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in cancer, diabetes, and neurodegenerative diseases, as well as its potential use as a dietary supplement and natural alternative to synthetic drugs.
Conclusion:
In conclusion, Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- is a natural fatty acid derivative that has been widely studied for its potential therapeutic applications. It has a unique chemical structure and biological properties that make it a promising candidate for further research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in various fields and to develop new therapeutic applications.
Métodos De Síntesis
Oleamide can be synthesized by the reaction of oleic acid with ammonia and ethanolamine. The reaction is catalyzed by an enzyme called fatty acid amide hydrolase (FAAH), which is present in the brain and other tissues. The resulting product is purified by chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Oleamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have a wide range of biological activities, including sleep regulation, pain relief, anti-inflammatory effects, and neuroprotection. It has also been studied for its potential use as a dietary supplement and as a natural alternative to synthetic drugs.
Propiedades
Número CAS |
106-15-0 |
|---|---|
Nombre del producto |
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- |
Fórmula molecular |
C20H41NO3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
12-hydroxy-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h19,22-23H,2-18H2,1H3,(H,21,24) |
Clave InChI |
OZSKVMIBRHDIET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCO)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)NCCO)O |
Otros números CAS |
106-15-0 |
Descripción física |
PelletsLargeCrystals |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



